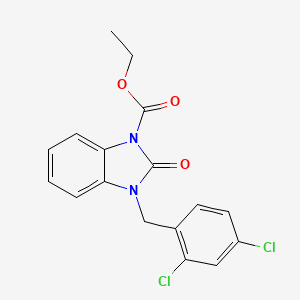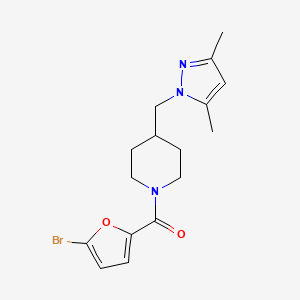
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the bromine atom on the furan ring, which could act as a site for nucleophilic aromatic substitution reactions. The pyrazole and piperidine rings may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom may increase the compound’s density and boiling point compared to similar compounds without a halogen atom . The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, sharing a similar structural motif with the queried compound, has been studied for its potent and selective antagonist activity for the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, distinct conformations were identified, contributing to the development of unified pharmacophore models for CB1 receptor ligands. This research aids in understanding the steric and electrostatic requirements for CB1 receptor interaction, proposing the importance of certain structural features in conferring antagonist activity (J. Shim et al., 2002).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, incorporating elements of the queried compound’s structure, were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity. This underscores the potential of such structures in developing new therapeutic agents (H. Hafez et al., 2016).
Antibacterial and Antioxidant Activities
Compounds containing pyrazole moieties, related to the queried structure, were synthesized and shown to possess moderate antibacterial and antioxidant activities. Through DFT and molecular docking analyses, these activities were further explored, indicating potential applications in addressing bacterial infections and oxidative stress (Golea Lynda, 2021).
Synthesis of Hydrogenated Carbazoles
Research involving the bromination and subsequent reactions of anilines related to the queried compound led to the synthesis of partially hydrogenated carbazoles. These compounds, through their unique structural features, could serve as intermediates in the development of novel pharmacophores or materials with specific electronic properties (R. Gataullin et al., 2007).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, similar to aspects of the queried compound, revealed interesting molecular structures through X-ray crystallography, Hirshfeld, and DFT calculations. Such investigations provide insights into intermolecular interactions, electronic properties, and potential applications in designing compounds with desired physical or biological properties (Ihab Shawish et al., 2021).
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-11-9-12(2)20(18-11)10-13-5-7-19(8-6-13)16(21)14-3-4-15(17)22-14/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCFAHEIAXMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

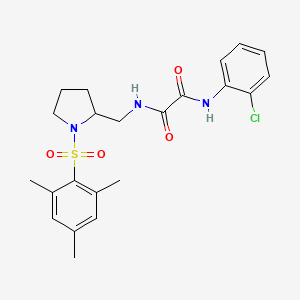
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)
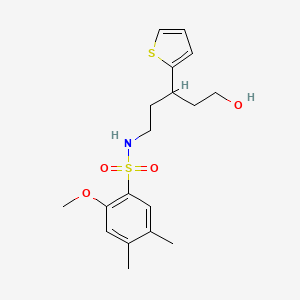
![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)
![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)
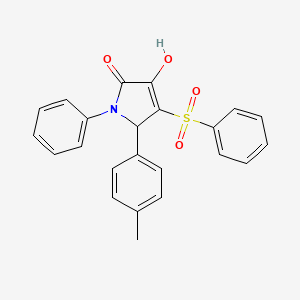
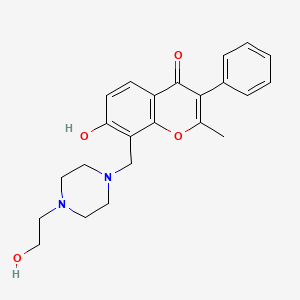
methanone oxime](/img/structure/B2959736.png)
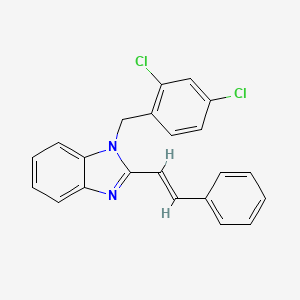
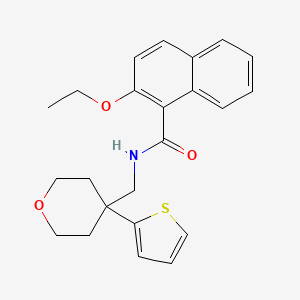
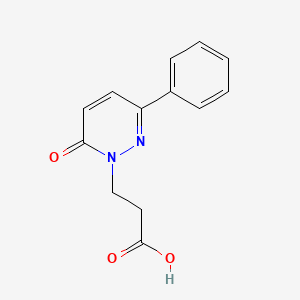
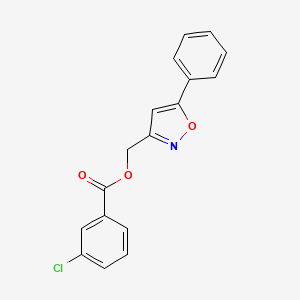
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)
